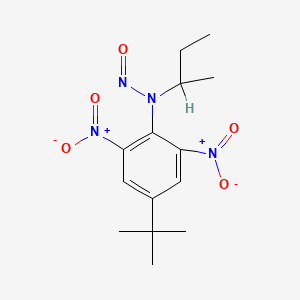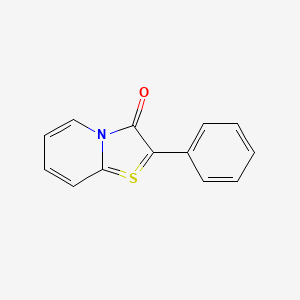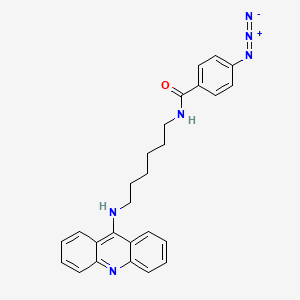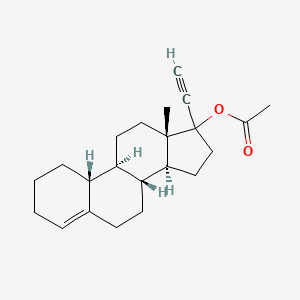![molecular formula C17H11N3O4 B1230883 8-nitro-2-[(E)-2-(4-nitrophenyl)ethenyl]quinoline](/img/structure/B1230883.png)
8-nitro-2-[(E)-2-(4-nitrophenyl)ethenyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-nitro-2-[2-(4-nitrophenyl)ethenyl]quinoline is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Antileishmanial Activity
Research has demonstrated the potential of styrylquinoline-type compounds, related to 8-nitro-2-[(E)-2-(4-nitrophenyl)ethenyl]quinoline, in antileishmanial activity. A study synthesized four styrylquinolines and evaluated their in vitro and in vivo antileishmanial efficacy. Two of these compounds showed significant activity against intracellular amastigotes and exhibited selective toxicity towards human macrophages. In vivo studies using hamsters indicated notable clinical improvement and in some cases, complete cure of experimental cutaneous leishmaniasis caused by L. (V) panamensis (Petro-Buelvas et al., 2021).
Fluorescence-Based Technologies
The compound's derivatives, particularly indolizino[3,2-c]quinolines, have been explored for their optical properties, suggesting potential applications in fluorescence-based technologies. These polyheterocyclic compounds exhibit desirable photophysical properties, positioning them as prospective fluorescent probes in aqueous systems. This indicates a significant role in biomedical applications, especially in imaging and diagnostic procedures (Park et al., 2015).
Cytotoxic Effects
Further research has explored the cytotoxic effects of quinoline derivatives. In vitro studies have demonstrated that modifications in the quinoline structure significantly influence their cytotoxicity against human epithelial colorectal carcinoma cells. This suggests the potential for these compounds in anticancer therapies, where controlling cytotoxic levels through chemical functionalization is crucial (Hami & Zibaseresht, 2017).
Photophysical Properties
The compound's derivatives, featuring azole-quinoline based fluorophores, have been studied for their excited-state intramolecular proton transfer (ESIPT) inspired photophysical properties. These studies indicate potential applications in the development of advanced fluorescent materials, with implications for sensing, imaging, and other photonic applications (Padalkar & Sekar, 2014).
Photocytotoxicity
Quinifuryl, a related compound, has been studied for its photocytotoxicity to P388 mouse leukemia cells. The findings suggest the potential for nitroheterocyclic compounds like quinifuryl, which share a similar structure to 8-nitro-2-[(E)-2-(4-nitrophenyl)ethenyl]quinoline, in photochemotherapy. This could open up new avenues in cancer treatment, especially in leveraging the phototoxic effects of these compounds (Daghastanli et al., 2004).
Eigenschaften
Produktname |
8-nitro-2-[(E)-2-(4-nitrophenyl)ethenyl]quinoline |
|---|---|
Molekularformel |
C17H11N3O4 |
Molekulargewicht |
321.29 g/mol |
IUPAC-Name |
8-nitro-2-[(E)-2-(4-nitrophenyl)ethenyl]quinoline |
InChI |
InChI=1S/C17H11N3O4/c21-19(22)15-10-5-12(6-11-15)4-8-14-9-7-13-2-1-3-16(20(23)24)17(13)18-14/h1-11H/b8-4+ |
InChI-Schlüssel |
KFAYHVZUOCNDCH-XBXARRHUSA-N |
Isomerische SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-[3-(4-fluorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-2-sulfanylidene-1-imidazolidinyl]benzamide](/img/structure/B1230803.png)








![(2R)-3-[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-(hexadecanoylamino)-4-hydroxy-5-oxopentanoyl]amino]-3-hydroxybutanoyl]-4-hydroxypyrrolidine-2-carbonyl]-2-[(2S,3R)-2-amino-3-hydroxybutanoyl]-1-[(2S)-2,5-diamino-3-hydroxy-5-oxopentanoyl]-3-hydroxy-4-methyl-4-(3-sulfooxyphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B1230816.png)



![2-chloro-N-[1-[oxo(10-phenothiazinyl)methyl]-4-piperidinyl]benzamide](/img/structure/B1230823.png)